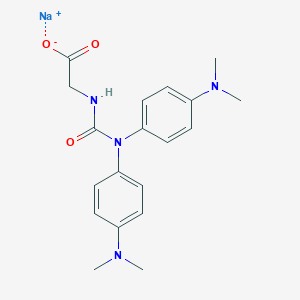

Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate

Description

Properties

IUPAC Name |

sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3.Na/c1-21(2)14-5-9-16(10-6-14)23(19(26)20-13-18(24)25)17-11-7-15(8-12-17)22(3)4;/h5-12H,13H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGJSGZYXYOYQT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N4NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635669 | |

| Record name | Sodium ({bis[4-(dimethylamino)phenyl]carbamoyl}amino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115871-19-7 | |

| Record name | Sodium ({bis[4-(dimethylamino)phenyl]carbamoyl}amino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate is limited. This guide provides a summary of the available data and presents generalized experimental protocols and potential mechanisms of action based on related compounds.

Chemical and Physical Properties

This compound is a research chemical.[] Its known properties are summarized below.

| Property | Value | Source |

| CAS Number | 115871-19-7 | [] |

| Molecular Formula | C19H24N4O3.Na | [] |

| Molecular Weight | 378.39 g/mol | [] |

| IUPAC Name | sodium;2-[[bis(4-dimethylaminophenyl)carbamoyl]amino]acetate | [] |

| Synonyms | DA-64; N-(Carboxymethylaminocarbonyl)-4,4'-bis(dimethylamino)diphenylamine Sodium Salt; Sodium N-(Carboxymethylaminocarbonyl)-4,4'-bis(dimethylamino)diphenylamine | [] |

| Appearance | White to gray green crystalline powder | [] |

| Purity | ≥ 95% | [] |

No further quantitative data such as melting point, boiling point, or specific solubility data is readily available in the public domain.

Potential Biological Activity

While no specific biological activity has been published for this compound, the core structure of a diaryl urea is a common motif in pharmacologically active compounds. Diaryl urea derivatives have been reported to exhibit a range of biological activities, including antiproliferative and antimicrobial effects.

Generalized Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. However, the following sections outline general methodologies relevant to a compound of this class.

General Synthesis of a Diaryl Urea Derivative

The synthesis of a diaryl urea derivative typically involves the reaction of an amine with an isocyanate or a phosgene equivalent. A plausible, though hypothetical, synthetic route for a related diaryl urea is outlined below.

Materials:

-

4,4'-bis(dimethylamino)diphenylamine

-

Ethyl isocyanatoacetate

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert gas (e.g., Nitrogen, Argon)

-

Sodium Hydroxide

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer and a reflux condenser is charged with 4,4'-bis(dimethylamino)diphenylamine and the anhydrous aprotic solvent under an inert atmosphere.

-

Addition of Reagent: Ethyl isocyanatoacetate is added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is the ethyl ester of the target urea derivative.

-

Saponification: The crude ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Hydrolysis: The mixture is stirred at room temperature or heated to effect the hydrolysis of the ester to the corresponding carboxylic acid salt.

-

Isolation: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the sodium salt of the diaryl urea acetate derivative.

Characterization of a Novel Chemical Entity

Once synthesized, a new compound like this compound would be subjected to a battery of analytical techniques to confirm its structure and purity.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure and confirm the presence of key functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (urea and carboxylate) and N-H bonds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, further confirming the empirical and molecular formula.

Visualizations

Hypothetical Signaling Pathway

Many diaryl urea compounds, such as Sorafenib, are known to be inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation and angiogenesis. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a diaryl urea derivative.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow for Compound Characterization

The following diagram outlines a general workflow for the synthesis and characterization of a new chemical entity.

Caption: Workflow for new chemical entity synthesis and characterization.

References

An In-depth Technical Guide on the Potential Mechanism of Action of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, there is no specific peer-reviewed scientific literature detailing the mechanism of action, biological activity, or therapeutic targets of the compound "Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" (CAS Number: 115871-19-7). Therefore, this document provides a detailed analysis based on the well-established roles of its constituent chemical moieties in medicinal chemistry and drug design. The proposed mechanisms are hypothetical and would require experimental validation.

Introduction to the Ureido Moiety in Drug Design

The ureido group, characterized by a carbonyl flanked by two nitrogen atoms, is a highly versatile functional group in medicinal chemistry. Its prevalence in a wide range of bioactive compounds and clinically approved drugs stems from its unique physicochemical properties. The ureido moiety can act as both a hydrogen bond donor and acceptor, enabling potent and specific interactions with biological targets such as enzymes and receptors.[1] This functionality is crucial for influencing drug potency, selectivity, and pharmacokinetic profiles.[1] Compounds incorporating the ureido group, known as ureides, are found in numerous natural and synthetic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3]

Structural Analysis of this compound

To infer a potential mechanism of action, the structure of this compound can be deconstructed into its key functional components:

-

The Ureido Core: This central feature is a strong hydrogen bonding motif.

-

Two N,N-Dimethylaminophenyl Groups: These are bulky, electron-donating aromatic substituents.

-

The Sodium Acetate Moiety: This provides aqueous solubility and potential for metabolic activity.

The interplay of these components will dictate the compound's overall pharmacological profile.

Postulated Mechanism of Action Based on Structural Features

Given the structural characteristics, the most probable mechanism of action for this compound is enzyme inhibition. The ureido group is a prominent feature in a multitude of enzyme inhibitors, often serving to anchor the molecule within the active site.[1]

3.1. The Role of the Ureido Group in Enzyme Inhibition

The diaryl urea motif is a common feature in many kinase inhibitors, where it forms key hydrogen bonds with the hinge region of the kinase domain.[1] Additionally, ureido derivatives have been developed as potent inhibitors of other enzyme classes.[1]

-

Aminopeptidase N (APN) Inhibition: APN is a zinc-dependent metalloprotease overexpressed in tumor cells and implicated in cancer progression. Ureido derivatives of amino acids have been shown to be potent APN inhibitors, where the ureido moiety chelates the active site zinc ion and forms hydrogen bonds with key amino acid residues.[1]

-

Carbonic Anhydrase (CA) Inhibition: Ureido-substituted benzenesulfonamides are effective inhibitors of several human CA isoforms. The ureido linker allows for positioning of other parts of the molecule into different subpockets of the active site, contributing to high potency and selectivity.[1]

-

Urease Inhibition: Ureido and thioureido derivatives have been investigated as inhibitors of urease, an enzyme implicated in pathologies such as peptic ulcers and urolithiasis.[4][5]

3.2. Contribution of the N,N-Dimethylaminophenyl Groups

The two bulky N,N-dimethylaminophenyl groups likely contribute to the compound's specificity and potency by forming van der Waals and hydrophobic interactions within the target protein's binding pocket. The electron-donating nature of the dimethylamino groups can also influence the electronic properties of the ureido core, potentially modulating its hydrogen bonding capacity.

3.3. The Function of the Sodium Acetate Moiety

The sodium acetate group confers hydrophilicity to the molecule, which is crucial for its solubility in biological fluids. It is also possible that this moiety could be cleaved by esterases in vivo, releasing a more active metabolite.

Potential Therapeutic Applications

Based on the general biological activities of ureido derivatives, this compound could potentially be investigated for the following therapeutic applications:

| Potential Therapeutic Area | Plausible Molecular Target(s) | Supporting Rationale |

| Oncology | Kinases, Aminopeptidase N, Carbonic Anhydrase IX/XII | The diaryl urea scaffold is common in kinase inhibitors. Ureido derivatives are known to inhibit APN and tumor-associated CAs.[1][6][7] |

| Infectious Diseases | Bacterial or Fungal Enzymes (e.g., Enoyl-Acyl Carrier Protein Reductase) | Ureido derivatives have demonstrated antibacterial and antifungal properties.[2][8] |

| Inflammatory Disorders | Pro-inflammatory Enzymes | Certain ureido-containing compounds have shown anti-inflammatory activity. |

Hypothetical Experimental Protocols for Mechanism of Action Studies

To elucidate the specific mechanism of action of this compound, a systematic experimental approach would be required.

5.1. Initial Target Screening

-

Kinase Panel Screening: A broad panel of recombinant kinases would be used to determine if the compound exhibits inhibitory activity against specific kinases. A common method is a radiometric filter binding assay using [γ-³³P]ATP.

-

Metalloprotease Inhibition Assays: To assess inhibition of enzymes like Aminopeptidase N, a fluorometric assay using a substrate like L-leucine-7-amido-4-methylcoumarin can be employed.

-

Carbonic Anhydrase Inhibition Assay: An esterase assay using 4-nitrophenyl acetate as a substrate can be used to measure the inhibition of various CA isozymes.

5.2. Cellular Assays

-

Cell Viability/Proliferation Assays: A panel of cancer cell lines would be treated with the compound to determine its anti-proliferative effects. The MTT or CellTiter-Glo® Luminescent Cell Viability Assay are standard methods.

-

Western Blotting: To investigate the impact on specific signaling pathways, western blotting can be used to measure the phosphorylation status of key proteins downstream of a targeted kinase or the expression levels of other target proteins.

5.3. In Vivo Studies

-

Xenograft Models: If potent anti-proliferative activity is observed in vitro, the compound's efficacy can be tested in vivo using tumor xenograft models in immunocompromised mice.

Visualizing Potential Interactions and Workflows

Diagram 1: Hypothetical Interaction of a Ureido-Containing Inhibitor with an Enzyme Active Site

Caption: Potential hydrogen bonding of the ureido group in an enzyme active site.

Diagram 2: Generalized Experimental Workflow for Mechanism of Action Determination

Caption: Workflow for elucidating the mechanism of action of a novel compound.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be experimentally determined, its chemical structure strongly suggests a role as a competitive enzyme inhibitor. The central ureido moiety is well-suited to form critical hydrogen bonds within an enzyme's active site, while the flanking N,N-dimethylaminophenyl groups can provide specificity and enhance binding affinity through hydrophobic interactions. The sodium acetate tail ensures bioavailability.

Future research should focus on screening this compound against a broad range of enzymatic targets, particularly kinases, metalloproteases, and carbonic anhydrases, to identify its primary mechanism of action. Subsequent cell-based and in vivo studies would then be necessary to validate these findings and explore its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Progress on the Natural Products and Their Derivatives Containing Ureido Motif: Structure and Biological Activity [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Handling drug-target selectivity: A study on ureido containing Carbonic Anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Crystal Structure Analysis of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate: A Technical Guide

Disclaimer: As of late 2025, the specific crystal structure of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate (CAS No. 115871-19-7) is not publicly available in open-access crystallographic databases. This guide therefore provides a generalized, in-depth framework for the elucidation of its crystal structure, intended for researchers, scientists, and drug development professionals. The experimental protocols and data presented are illustrative, based on standard methodologies for organic sodium salts.

Introduction

This compound is a complex organic salt with potential applications as a research chemical.[] Its molecular structure, featuring two dimethylamino-phenyl groups and a ureido-acetate moiety, suggests a range of potential intermolecular interactions that could lead to interesting solid-state properties. Understanding the precise three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for predicting its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for any potential therapeutic application.

This technical guide outlines the essential experimental protocols for determining the crystal structure of this compound via single-crystal X-ray diffraction and presents a hypothetical data summary for illustrative purposes.

Molecular Structure

The molecular structure of the anion, 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate, is a key determinant of its crystallographic packing.

Molecular structure of this compound.

Experimental Protocols

The determination of a novel crystal structure follows a well-defined workflow, from material synthesis and crystallization to data analysis and structure refinement.

Synthesis and Crystallization

-

Synthesis: The title compound can be synthesized via a multi-step process, likely involving the reaction of a suitable N,N-bis(4-(dimethylamino)phenyl)amine precursor with an activated acetic acid derivative, followed by salt formation with a sodium base. Purity of the synthesized powder should be confirmed by NMR, mass spectrometry, and elemental analysis.

-

Solvent Screening: A range of solvents and solvent mixtures (e.g., ethanol, methanol, acetonitrile, water, ethyl acetate, and their combinations) should be screened for their ability to dissolve the compound and promote single crystal growth.

-

Crystallization Techniques:

-

Slow Evaporation: Saturated solutions of the compound in suitable solvents are left undisturbed in vials covered with perforated film to allow for slow evaporation at a constant temperature (e.g., room temperature or 4 °C).

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A solution saturated at a higher temperature is slowly cooled to a lower temperature to induce crystallization.

-

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) with well-defined faces and no visible cracks is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

-

Structure Solution: The processed diffraction data is used to solve the phase problem and obtain an initial model of the crystal structure. This can be achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Generalized workflow for crystal structure determination.

Data Presentation (Hypothetical)

The final results of a crystal structure analysis are typically summarized in a series of tables. The following tables are illustrative examples of what might be expected for the title compound.

Table 1: Crystal Data and Structure Refinement Details (Illustrative)

| Parameter | Value (Hypothetical) |

| Empirical formula | C₁₉H₂₃N₄NaO₃ |

| Formula weight | 390.41 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 15.456(6) Å, β = 98.76(5)° | |

| c = 12.876(5) Å, γ = 90° | |

| Volume | 1987.9(14) ų |

| Z | 4 |

| Density (calculated) | 1.303 Mg/m³ |

| Absorption coefficient | 0.098 mm⁻¹ |

| F(000) | 832 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 15890 |

| Independent reflections | 4567 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4567 / 0 / 254 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R₁ = 0.048, wR₂ = 0.125 |

| R indices (all data) | R₁ = 0.065, wR₂ = 0.140 |

| Largest diff. peak and hole | 0.45 and -0.35 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Illustrative)

| Bond | Length (Å) | Angle | Degrees (°) |

| Na-O(2) | 2.345(3) | O(2)-Na-O(3) | 85.6(1) |

| Na-O(3) | 2.412(3) | C(1)-N(1)-C(4) | 121.5(2) |

| C(1)-O(1) | 1.234(4) | C(1)-N(2)-C(2) | 125.8(3) |

| C(1)-N(1) | 1.356(4) | N(2)-C(2)-C(3) | 112.4(3) |

| C(1)-N(2) | 1.361(4) | O(2)-C(3)-O(3) | 125.1(4) |

| C(3)-O(2) | 1.258(4) | O(2)-C(3)-C(2) | 117.2(4) |

| C(3)-O(3) | 1.265(4) | O(3)-C(3)-C(2) | 117.7(4) |

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a comprehensive overview of the necessary steps for its determination. The elucidation of its three-dimensional structure through single-crystal X-ray diffraction is an indispensable step in characterizing this compound. The resulting structural information, including bond lengths, bond angles, and intermolecular interactions, would provide invaluable insights for researchers in materials science and drug development, enabling a deeper understanding of its properties and potential applications.

References

Navigating the Solubility Landscape of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of chemical solubility, data from analogous urea-based compounds, and standardized experimental methodologies to provide a predictive assessment and practical framework for its handling and application.

Core Compound Characteristics

This compound is a complex organic molecule featuring a central urea moiety, two dimethylaminophenyl groups, and a sodium acetate functional group.[] The presence of both hydrophobic (bis(4-(dimethylamino)phenyl)) and hydrophilic (sodium acetate, ureido) components suggests a nuanced solubility profile. The sodium salt form is anticipated to enhance aqueous solubility compared to its free acid counterpart.

Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately Soluble | The sodium acetate group will enhance aqueous solubility. However, the large hydrophobic phenyl groups will limit overall solubility. The solubility is expected to be pH-dependent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar moieties. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that is effective at solvating large organic molecules with polar functional groups. |

| Methanol | Sparingly to Moderately Soluble | As a polar protic solvent, methanol can interact with the polar groups of the molecule. However, the large nonpolar structure may limit high solubility. |

| Ethanol | Sparingly Soluble | Ethanol is less polar than methanol, which may result in lower solubility for this compound. |

| Acetone | Sparingly to Poorly Soluble | Acetone is a polar aprotic solvent but generally less effective than DMSO or DMF for highly functionalized, large molecules. |

| Dichloromethane (DCM) | Poorly Soluble to Insoluble | As a nonpolar solvent, DCM is unlikely to effectively solvate the polar sodium acetate and urea functionalities. |

| Hexane | Insoluble | Hexane is a nonpolar solvent and will not effectively dissolve the polar functional groups of the molecule. |

Experimental Determination of Solubility: A Standard Protocol

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following outlines a general method for determining the solubility of a solid compound in various solvents.[4][5]

Objective: To determine the equilibrium solubility of this compound in selected solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, DMSO, DMF, Methanol, Ethanol, Acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The resulting value represents the solubility of the compound in that solvent at the specified temperature.

-

Caption: A general experimental workflow for determining compound solubility and subsequent biological screening.

Hypothetical Signaling Pathway Involvement

Given the structural features of this compound, particularly the diaryl urea scaffold, it is plausible to hypothesize its interaction with protein kinases. Many kinase inhibitors possess a similar structural motif that facilitates binding to the ATP-binding pocket of kinases. The following diagram illustrates a hypothetical signaling pathway that could be modulated by such a compound.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of the compound on a kinase cascade.

Conclusion

While direct experimental data on the solubility of this compound is currently lacking, this technical guide provides a robust predictive framework based on its chemical structure and the properties of analogous compounds. The outlined experimental protocol offers a clear path for obtaining precise quantitative solubility data, which is crucial for its application in research and drug development. The hypothetical signaling pathway provides a conceptual starting point for investigating the potential biological activity of this molecule. Further empirical studies are necessary to validate these predictions and fully characterize the physicochemical and biological properties of this compound.

References

In-Depth Technical Guide: Thermal Stability and Degradation of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate. Due to the limited publicly available data on this specific compound, this guide synthesizes information from studies on structurally related aromatic urea derivatives to project its thermal behavior. It details methodologies for assessing thermal stability through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and for characterizing degradation products using stability-indicating High-Performance Liquid Chromatography (HPLC) methods. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and similar molecules.

Introduction

This compound is a complex organic molecule featuring a central urea moiety flanked by two 4-(dimethylamino)phenyl groups and further substituted with a sodium acetate group. The thermal stability of such a compound is a critical parameter, influencing its storage, formulation, and overall viability as a potential therapeutic agent or chemical intermediate. Understanding its degradation pathways under thermal stress is essential for ensuring product quality, safety, and efficacy.

This guide will explore the expected thermal properties based on the behavior of analogous aromatic urea compounds. Aromatic ureas are known to exhibit a range of thermal stabilities influenced by the nature and position of substituents on the phenyl rings. The presence of electron-donating dimethylamino groups is anticipated to influence the electronic distribution within the molecule and, consequently, its decomposition profile.

Projected Thermal Stability and Degradation Profile

While specific experimental data for this compound is not available in the public domain, the thermal behavior of structurally similar aromatic urea derivatives allows for an informed projection.

General Thermal Behavior of Aromatic Urea Derivatives

Studies on various aromatic urea compounds indicate that their thermal decomposition is a multi-stage process. The stability is significantly influenced by the substituents on the aromatic rings. Generally, aromatic ureas are more thermally stable than their aliphatic counterparts due to the resonance stabilization afforded by the phenyl groups.

Predicted Thermal Decomposition of the Target Molecule

The decomposition of this compound is likely to initiate at the urea linkage, which is often the most thermally labile part of such molecules. The electron-donating nature of the two dimethylamino groups may influence the stability of the C-N bonds within the urea moiety.

Expected Decomposition Stages:

-

Initial Decomposition (Lower Temperature Range): The decomposition is likely to begin with the cleavage of the urea C-N bonds. This could lead to the formation of an isocyanate and an amine, a common degradation pathway for substituted ureas. The sodium acetate group might also undergo decarboxylation at elevated temperatures.

-

Secondary Decomposition (Higher Temperature Range): At higher temperatures, further fragmentation of the aromatic rings and the dimethylamino groups would occur, leading to the formation of smaller volatile molecules and a carbonaceous residue.

Quantitative Data from Analogous Compounds

To provide a quantitative perspective, the following table summarizes thermal decomposition data from related aromatic urea compounds. This data can be used to estimate the potential thermal stability of this compound.

| Compound/Material | Onset of Decomposition (Tonset) (°C) | 5% Weight Loss (Td5%) (°C) | Analysis Method | Reference |

| Poly(urethane-urea) varnishes | 267 - 316.5 | Not Reported | TGA | A study on the thermal stability of prepared poly(urethane-urea)s by TGA analysis exhibited an initial decomposition temperature varying in the range 267-316.5 °C.[1] |

| Bipolar 1,8-naphthalimides with urea linkage | > 370 | > 370 | TGA | From the TGA curves, 5% weight loss temperatures (T ID ) higher than 370 °C were obtained showing that the compounds can be used for device fabrications by thermal processes.[2] |

| Nanocellulose-reinforced Urea-Formaldehyde Resin | ~200 | Not Reported | TGA | The initial decomposition of urea-formaldehyde resin, primarily due to the evaporation of water from the condensation of unreacted groups, is followed by the main decomposition of methylene and methylene ether bonds between 493.15 K (220°C) and 603.15 K (330°C).[3] |

| Pure Urea | ~132 (Melting/Decomposition) | Not Reported | DSC | The DSC thermogram for neat urea revealed a sharp endothermic peak at 136 °C, related to its melting temperature, and a broader peak starting around 200 °C coming from its decomposition process.[4] |

Note: This data is for comparative purposes only and the actual thermal stability of this compound may vary.

Experimental Protocols for Thermal Analysis

Detailed experimental methodologies are crucial for obtaining reliable and reproducible thermal stability data. The following sections outline standard protocols for TGA, DSC, and stability-indicating HPLC analysis.

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature.

Objective: To determine the decomposition temperatures and the percentage of weight loss at different stages.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: Typically from ambient temperature to 600-800 °C.

-

-

Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperatures at which specific weight loss percentages (e.g., 5%, 10%, 50%) occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal events like melting, crystallization, and decomposition.

Objective: To determine the melting point and enthalpy of fusion, as well as to identify exothermic or endothermic decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: Typically from ambient temperature to a temperature beyond the final decomposition event observed in TGA.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting) and exothermic peaks (decomposition). The onset temperature and the peak maximum of these transitions are determined. The area under the melting peak corresponds to the enthalpy of fusion.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.

Objective: To develop and validate an HPLC method capable of resolving the parent drug from all potential degradation products generated under forced degradation conditions.

Forced Degradation Study Protocol:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60-80 °C for a specified period (e.g., 2-8 hours). Neutralize before analysis.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60-80 °C for a specified period. Neutralize before analysis.

-

Oxidative Degradation: Treat the sample with 3-30% H2O2 at room temperature.

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C) for several hours.

-

Photodegradation: Expose the sample (in solution and solid state) to UV and visible light according to ICH Q1B guidelines.

HPLC Method Development:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate polar and non-polar compounds.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

The thermal stability and degradation pathways of this compound are critical parameters for its successful development and application. While direct experimental data is currently lacking, a robust understanding can be built upon the established thermal behavior of structurally related aromatic urea derivatives. The presence of two electron-donating dimethylamino groups on the phenyl rings is expected to play a significant role in the molecule's stability.

For definitive characterization, it is imperative to conduct empirical studies using the detailed TGA, DSC, and stability-indicating HPLC protocols outlined in this guide. The presented workflows and comparative data serve as a valuable starting point for researchers and drug development professionals, enabling a systematic and scientifically sound approach to evaluating the thermal properties of this and similar complex molecules. This will ultimately ensure the development of safe, stable, and effective products.

References

Potential Biological Activity of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate: An In-depth Technical Guide

Disclaimer: No specific biological activity data has been published for the compound "Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate." This guide provides an in-depth analysis of the potential biological activity of this compound based on its structural features and the well-documented activities of structurally related urea-containing derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction: The Urea Scaffold in Anticancer Drug Discovery

The urea moiety is a privileged structural motif in medicinal chemistry, recognized for its role in a multitude of biologically active compounds. Its ability to form key hydrogen bond interactions with protein targets has made it a cornerstone in the design of various enzyme inhibitors.[1][2] A significant number of urea derivatives have been investigated and developed as potent anticancer agents, targeting various aspects of tumorigenesis.[3][4][5][6] These compounds range from aromatic and heterocyclic ureas to more complex natural product derivatives.[3][4][7][8]

The structure of "this compound" suggests it belongs to the class of diaryl urea derivatives. Compounds with this structural backbone have shown significant promise as inhibitors of key signaling proteins involved in cancer cell proliferation, survival, and angiogenesis.[9]

Potential Mechanisms of Action and Molecular Targets

Based on extensive research into various urea derivatives, the potential biological activities of "this compound" are likely centered around the inhibition of protein kinases that are crucial for cancer progression.

2.1. Kinase Inhibition:

Urea derivatives are well-established as potent kinase inhibitors.[1][10][11] The urea functional group can act as a hinge-binder, interacting with the backbone of the kinase hinge region, a critical component of the ATP-binding pocket. The diaryl structure allows for extensive interactions with both the hydrophobic and hydrophilic pockets of the kinase domain.

Potential kinase targets for diaryl urea compounds include:

-

Raf Kinases (e.g., c-Raf, BRAF): The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell growth and proliferation. Several diaryl urea compounds, most notably Sorafenib, are potent inhibitors of Raf kinases.[12][13]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, these compounds can disrupt angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[9]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Similar to VEGFRs, PDGFRs are involved in angiogenesis and tumor cell proliferation.

-

Cyclin-Dependent Kinases (CDKs): Some urea-containing compounds have been shown to inhibit CDKs, such as CDK4 and CDK6, which are key regulators of the cell cycle. Inhibition of these kinases leads to cell cycle arrest, typically at the G0/G1 phase.[7][8][14]

-

Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Their inhibition by urea derivatives can lead to mitotic catastrophe and apoptosis in cancer cells.

2.2. Other Potential Mechanisms:

-

Tubulin Polymerization Inhibition: Certain aromatic urea derivatives have been shown to act as tubulin ligands, inhibiting the polymerization of tubulin and thereby disrupting microtubule dynamics, which is critical for cell division.[3][4]

-

Induction of Apoptosis: By inhibiting key survival pathways and inducing cell cycle arrest, urea derivatives can trigger programmed cell death (apoptosis) in cancer cells. This can be associated with the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[12]

-

Modulation of Reactive Oxygen Species (ROS): Some studies have indicated that urea derivatives can influence the levels of intracellular ROS, which can contribute to their anticancer effects.[8][12][14]

Summary of Biological Activities of Structurally Related Urea Derivatives

The following table summarizes the observed biological activities of various classes of urea derivatives from published literature, providing a basis for predicting the potential activity of the topic compound.

| Class of Urea Derivative | Molecular Target(s) | Observed Biological Effect(s) | Cancer Cell Lines Tested | Reference(s) |

| Quinazolinyl-diaryl ureas | c-Raf, MEK, ERK | Antiproliferative, Apoptosis induction, Cell cycle arrest (G0/G1) | HepG2, MGC-803, A549 | [12] |

| Pyridine-ureas | VEGFR-2 | Antiproliferative | MCF-7 and NCI-60 panel | [9] |

| Carnosic acid derivatives with urea moieties | CDK4, CDK6 | Antiproliferative, Cell cycle arrest (G0/G1), ROS reduction | HCT116, SW480, SW620, Caco-2, A375, MiaPaca-2 | [7][8][14] |

| Aromatic ureas (e.g., N-phenyl-N'-(2-chloroethyl)ureas) | Tubulin | Inhibition of tubulin polymerization | Various leukemia and solid tumor lines | [3][4] |

| Heterocyclic ureas | RTKs, Raf kinases, PTKs | Inhibition of kinase activity | Various cancer cell lines | [3][4][6] |

| Bis-Aryl ureas | LIM Kinase (Limk) | Inhibition of cofilin phosphorylation, Reduction of cell invasion/migration | A7r5, PC-3, CEM-SS T cells | [10] |

Potential Signaling Pathway Involvement

Given the prevalence of kinase inhibition among urea derivatives, the following signaling pathways are likely to be modulated by a biologically active compound with a diaryl urea scaffold.

References

- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Urea Derivatives as Anticancer Agents: Ingenta Connect [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 9. mdpi.com [mdpi.com]

- 10. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis, and biological evaluation of novel quinazolinyl-diaryl urea derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

"Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" in vitro cytotoxicity assays

The diaryl urea scaffold is a significant pharmacophore in the development of anticancer agents.[1][2][3] Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against a variety of cancer cell lines.[4][5] This guide provides a comprehensive overview of the in vitro cytotoxicity assays used to evaluate these compounds, summarizes key quantitative data, and illustrates the underlying molecular mechanisms.

Quantitative Cytotoxicity Data of Representative Diaryl Urea Derivatives

The cytotoxic potential of diaryl urea derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. The IC50 values for several diaryl urea derivatives against various cancer cell lines are summarized in the table below.

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5a | HT-29 | Colorectal Carcinoma | 0.089 | [4] |

| H-460 | Lung Carcinoma | 0.15 | [4] | |

| A549 | Lung Carcinoma | 0.36 | [4] | |

| MDA-MB-231 | Breast Adenocarcinoma | 0.75 | [4] | |

| 6a | HT-29 | Colorectal Carcinoma | 15.28 | [5] |

| A549 | Lung Carcinoma | 2.566 | [5] | |

| SMCl | Hep3B | Hepatocellular Carcinoma | 8.033 | [6] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 10.37 | [6] | |

| SMMC7721 | Hepatocellular Carcinoma | 11.83 | [6] | |

| Huh7 | Hepatocellular Carcinoma | 12.98 | [6] | |

| Compound 5-23 | T24 | Bladder Cancer | 4.58 | [7] |

| Compound 2n | MCF-7 | Breast Cancer | 0.76 | [8] |

Experimental Protocols for In Vitro Cytotoxicity Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[9][10]

MTT Assay Protocol

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Test compound (diaryl urea derivative)

-

MTT solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells).[11]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

-

-

Compound Treatment:

-

MTT Incubation:

-

After the treatment period, carefully remove the medium containing the compound.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11]

-

Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10][12]

-

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[11]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[13]

-

Visualization of Experimental Workflow and Signaling Pathways

To visually represent the experimental process and the molecular mechanisms affected by diaryl urea derivatives, the following diagrams were generated using the DOT language.

Caption: A generalized workflow for determining the in vitro cytotoxicity of diaryl urea derivatives using the MTT assay.

Many diaryl urea derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[6] One of the most frequently targeted cascades is the RAS/RAF/MEK/ERK pathway.[6][14]

Caption: Diaryl urea derivatives can inhibit the RAS/RAF/MEK/ERK signaling pathway, leading to decreased cell proliferation and survival.

Furthermore, some diaryl urea compounds have been shown to induce apoptosis, or programmed cell death.[7][8] This can occur through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[15]

Caption: The intrinsic apoptosis pathway can be initiated by diaryl urea derivatives, culminating in programmed cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diarylureas as Antitumor Agents [mdpi.com]

- 4. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

"Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" preliminary screening for enzymatic inhibition

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate (Hypothetical Candidate)

Introduction

Urea-containing compounds represent a significant class of molecules in medicinal chemistry, with numerous derivatives developed as potent enzyme inhibitors for various therapeutic areas, including oncology and infectious diseases.[1][2][3] This technical guide outlines a comprehensive strategy for the preliminary enzymatic inhibition screening of novel urea derivatives, using the hypothetical compound "this compound" as a case study. The methodologies and workflows presented are designed to provide a robust framework for the initial characterization and assessment of new chemical entities.

While no specific enzymatic inhibition data for "this compound" is currently available in the public domain, this document will leverage established protocols and data from analogous urea-containing structures to provide a detailed and practical guide. The following sections will cover potential enzyme targets for this class of compounds, detailed experimental protocols for inhibition assays, data presentation standards, and visual representations of experimental workflows and relevant signaling pathways.

Potential Enzyme Targets for Urea Derivatives

Based on the broader class of urea-containing molecules, several enzyme families are considered relevant for initial screening. These include, but are not limited to:

-

Kinases: Cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, are crucial for cell cycle regulation and are validated targets in oncology.[4][5] Many kinase inhibitors incorporate a urea moiety for its hydrogen bonding capabilities in the ATP-binding pocket.

-

Hydrolases: Enzymes like β-glucuronidase, which are involved in drug metabolism and can be targeted to mitigate off-target effects of other therapies.[2]

-

Transferases: MraY transferase, an essential enzyme in bacterial cell wall synthesis, has been a target for novel urea-based antibacterial agents.[1]

Data Presentation: Hypothetical Inhibition Data

Quantitative data from enzymatic assays should be systematically organized to facilitate comparative analysis. The following table illustrates a hypothetical preliminary screening of this compound against a panel of representative enzymes.

| Target Enzyme | Compound Concentration (µM) | Percent Inhibition (%) | IC50 (µM) |

| CDK4 | 10 | 85.2 | 1.5 |

| CDK6 | 10 | 78.9 | 2.3 |

| β-glucuronidase | 10 | 12.5 | > 50 |

| MraY Transferase | 10 | 5.2 | > 50 |

| Urease | 10 | 95.7 | 0.8 |

Experimental Protocols

A detailed and standardized experimental protocol is critical for reproducible results. Below is a representative protocol for a generic kinase inhibition assay, which could be adapted for screening our compound of interest.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for CDK6)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

2. Materials:

- Recombinant human CDK6/CycD3 enzyme

- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

- ATP solution

- Substrate peptide (e.g., a peptide derived from Retinoblastoma protein, Rb)

- Test compound (this compound) dissolved in DMSO

- Positive control inhibitor (e.g., Palbociclib)

- Kinase-Glo® Luminescent Kinase Assay Kit

- 384-well white plates

- Plate reader capable of luminescence detection

3. Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a range from 100 µM to 1 nM.

- Reaction Mixture Preparation: In a 384-well plate, add 2.5 µL of the test compound dilution or control (DMSO for 0% inhibition, positive control for 100% inhibition).

- Enzyme Addition: Add 5 µL of the kinase buffer containing the CDK6/CycD3 enzyme to each well.

- Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

- Reaction Initiation: Add 2.5 µL of kinase buffer containing the substrate peptide and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for the enzyme.

- Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

- Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.

- Luminescence Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.

- Data Analysis:

- Calculate the percent inhibition for each compound concentration relative to the controls.

- Plot the percent inhibition against the logarithm of the compound concentration.

- Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary screening of a novel compound for enzymatic inhibition.

Caption: Workflow for enzymatic inhibition screening.

Hypothetical Signaling Pathway

The diagram below represents a simplified CDK-mediated cell cycle progression pathway, a potential target for urea-containing compounds.

Caption: Simplified CDK4/6 signaling pathway.

Conclusion

The preliminary screening of novel urea-containing compounds for enzymatic inhibition is a critical step in early-stage drug discovery. While specific data for "this compound" is not yet available, the methodologies and frameworks presented in this guide provide a robust starting point for its evaluation. By employing systematic screening against relevant enzyme targets, adhering to detailed protocols, and utilizing clear data presentation and visualization, researchers can effectively assess the therapeutic potential of this and other novel chemical entities. The insights gained from such a screening cascade are invaluable for guiding subsequent lead optimization and preclinical development efforts.

References

- 1. Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate as a Fluorescent Probe

Disclaimer: Scientific literature extensively documents Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate, also known as DA-64, as a water-soluble chromogenic reagent, particularly for the detection of hydrogen peroxide in enzymatic assays. To date, there is no published scientific literature describing its application as a fluorescent probe. The following application notes and protocols are hypothetical and based on the structural characteristics of the molecule, which suggest a potential, yet unproven, function as a viscosity-sensitive fluorescent probe operating through a Twisted Intramolecular Charge Transfer (TICT) mechanism. The provided data and experimental procedures are illustrative examples based on the properties of similar known fluorescent viscosity probes.

Introduction

This compound is a urea-based compound featuring two electron-donating dimethylaminophenyl groups. This structure is characteristic of "molecular rotors," which are a class of fluorescent probes whose quantum yield is highly dependent on the viscosity of their microenvironment. In low-viscosity environments, the molecule can undergo non-radiative decay through intramolecular rotation. In viscous environments, this rotation is hindered, forcing the molecule to release energy through fluorescence. This property makes it a potential candidate for imaging viscosity changes in biological systems, such as within the cytoplasm or specific organelles of living cells.

Potential Mechanism of Action: Viscosity Sensing

The proposed mechanism for viscosity sensing is based on the Twisted Intramolecular Charge Transfer (TICT) model. Upon photoexcitation, an electron is transferred from the electron-donating dimethylaminophenyl groups to the electron-accepting urea moiety. In a low-viscosity environment, the dimethylaminophenyl groups can freely rotate, leading to the formation of a non-fluorescent TICT state. However, in a high-viscosity environment, this rotation is restricted, which stabilizes the planar excited state and results in a significant increase in fluorescence emission.

Caption: Proposed TICT mechanism for viscosity sensing.

Hypothetical Photophysical Properties

The following table summarizes the hypothetical photophysical properties of this compound in solvents of varying viscosity.

| Property | Methanol (Low Viscosity) | Glycerol (High Viscosity) |

| Excitation Maximum (λex) | ~380 nm | ~385 nm |

| Emission Maximum (λem) | ~480 nm | ~470 nm |

| Quantum Yield (Φ) | < 0.01 | > 0.5 |

| Fluorescence Lifetime (τ) | < 0.5 ns | > 2.5 ns |

| Stokes Shift | ~100 nm | ~85 nm |

Application: Imaging of Cellular Viscosity

This hypothetical fluorescent probe could be utilized for monitoring changes in intracellular viscosity in living cells. Alterations in cellular viscosity are associated with various physiological and pathological processes, including apoptosis, protein aggregation, and certain diseases.

Experimental Protocols

-

Stock Solution (1 mM): Dissolve 4.05 mg of this compound (Molar Mass: 405.45 g/mol ) in 10 mL of dimethyl sulfoxide (DMSO) to prepare a 1 mM stock solution.

-

Working Solution (1-10 µM): Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) or cell culture medium to the desired final concentration.

-

Cell Seeding: Plate cells (e.g., HeLa cells) on a glass-bottom dish or chamber slide and culture until they reach 70-80% confluency.

-

Staining: Remove the culture medium and wash the cells once with PBS. Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: After incubation, remove the probe solution and wash the cells two to three times with PBS to remove any unbound probe.

-

Imaging: Add fresh PBS or culture medium to the cells before imaging.

Caption: Workflow for staining live cells with the probe.

-

Microscopy: Use a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~380 nm, Emission: ~470 nm).

-

Image Acquisition: Acquire images of the stained cells. For quantitative analysis, ensure that the imaging parameters (e.g., exposure time, gain) are kept constant across all samples.

-

Data Analysis: Measure the mean fluorescence intensity of the cells or specific regions of interest using image analysis software (e.g., ImageJ, CellProfiler). Compare the fluorescence intensities between different experimental conditions to assess changes in viscosity.

Potential for Drug Development Applications

If proven effective, this probe could be a valuable tool in drug development for:

-

Screening compounds that modulate cellular viscosity.

-

Studying the mechanisms of drug-induced apoptosis or cellular stress.

-

Assessing the efficacy of therapies targeting diseases associated with altered cellular viscosity.

Conclusion

While this compound is an established chromogenic reagent, its potential as a fluorescent probe remains to be scientifically validated. The structural motifs suggest a plausible application in viscosity sensing via a TICT mechanism. The hypothetical protocols and data presented here provide a framework for the potential investigation and application of this and structurally similar compounds as fluorescent probes in biological research and drug development. Further experimental validation is necessary to confirm these proposed properties and applications.

Application Notes and Protocols: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate in Colorimetric Assays for Metal Ions

A comprehensive search of publicly available scientific literature and chemical databases did not yield any specific information on the application of "Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" for colorimetric assays of metal ions.

This suggests that the compound is likely not a commonly used or reported reagent for this purpose. The lack of available data prevents the creation of detailed application notes, experimental protocols, and data summaries as requested.

For researchers, scientists, and drug development professionals interested in colorimetric assays for metal ions, it is recommended to explore established and well-documented reagents. Numerous alternative compounds have been successfully employed for the colorimetric detection of a wide range of metal ions.

Recommendations for further research:

-

Verification of the Compound Name and Structure: It is possible that the provided chemical name contains a typographical error or is a novel, unpublished compound. Verifying the exact chemical name and structure is a crucial first step.

-

Exploration of Alternative Colorimetric Reagents: A vast body of literature exists on colorimetric sensors for metal ion detection. Researchers may consider investigating classes of compounds known for their metal-binding and chromogenic properties, such as:

-

Dithizone and its derivatives

-

Porphyrins and phthalocyanines

-

Rhodamine-based sensors

-

Schiff base compounds

-

Functionalized nanoparticles (e.g., gold and silver nanoparticles)

-

General Principles of Colorimetric Metal Ion Assays:

While specific protocols for the requested compound cannot be provided, the general workflow for a colorimetric metal ion assay is outlined below. This can serve as a template for developing protocols with alternative reagents.

Experimental Workflow for a Typical Colorimetric Metal Ion Assay

Caption: General experimental workflow for a colorimetric metal ion assay.

Signaling Pathway of a Generic Colorimetric Sensor

The underlying principle of a colorimetric assay involves a change in the electronic properties of the sensor molecule upon binding to a metal ion, leading to a visible color change.

Caption: Simplified signaling pathway of a colorimetric sensor for metal ion detection.

Due to the absence of specific data for "this compound," it is not possible to provide quantitative data tables or detailed experimental protocols. The provided diagrams illustrate general concepts applicable to the field of colorimetric sensing. Researchers are encouraged to consult the extensive literature on established colorimetric methods for metal ion analysis.

Application Notes and Protocols for Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate in High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate, also known by its synonym DA-64, is not typically the subject of high-throughput screening (HTS) itself. Instead, it serves as a highly sensitive chromogenic substrate for the detection of hydrogen peroxide (H₂O₂) in a variety of HTS applications. In the presence of horseradish peroxidase (HRP), DA-64 is oxidized by H₂O₂ to form Bindschedler's green, a stable, water-soluble dye with a maximum absorbance at 727 nm. This colorimetric reaction allows for the quantitative determination of H₂O₂ produced in preceding enzymatic or cellular reactions, making it a valuable tool for screening large compound libraries.

This document provides detailed application notes and protocols for the use of DA-64 in HTS assays, focusing on its application in identifying plant defense activators and in screening for microbial exopolysaccharide production and specific enzyme activity.

I. Principle of DA-64 in HTS Assays

The core of DA-64-based HTS assays is a coupled enzymatic reaction that leads to the production of H₂O₂. This H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize DA-64, resulting in a quantifiable color change.

The general reaction scheme is as follows:

-

Analyte-producing reaction: An enzyme or cell produces a specific analyte in response to a stimulus or as part of its metabolic activity.

-

H₂O₂-generating reaction: The analyte from the first reaction is a substrate for an oxidase enzyme, which generates H₂O₂ as a byproduct.

-

Colorimetric detection: HRP utilizes the generated H₂O₂ to oxidize DA-64, producing a colored product (Bindschedler's green) that can be measured spectrophotometrically.

Caption: General workflow of a DA-64 based HTS assay.

Application 1: High-Throughput Screening for Plant Defense Activators

This assay identifies compounds that induce a defense response in plant cells, a key component of which is the production of H₂O₂.[1][2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Library Size | 6,859-member peptide library | [1][2] |

| Cell Type | Tobacco cells | [1][2] |

| Detection Method | Colorimetric (DA-64) | [1][2] |

| Outcome | Identification of structural features important for activity | [1][2] |

Experimental Protocol

This protocol is adapted from the cell-based, lawn format assay.[1][2]

1. Preparation of Tobacco Cell Lawn:

-

Culture tobacco cells in a suitable medium until they reach the desired density.

-

Plate the cells in a multi-well format to form a confluent lawn.

2. Preparation of Peptide Library:

-

Synthesize a solid-phase peptide library on beads using a photocleavable linker.

-

Immobilize the beads in an agarose gel.

3. Assay Procedure:

-

Layer the agarose gel containing the peptide library beads onto the tobacco cell lawn.

-

Partially cleave the peptides from the beads using a light source.

-

Incubate to allow the peptides to diffuse and interact with the plant cells.

-

Add the DA-64 detection reagent containing HRP.

-

Incubate to allow for color development in wells where H₂O₂ has been produced.

-

Measure the absorbance at 727 nm using a microplate reader.

Caption: Workflow for HTS of plant defense activators.

Signaling Pathway

Caption: Plant defense signaling pathway leading to H₂O₂ production.

Application 2: Automated High-Throughput Screening for Exopolysaccharide Production

This automated HTS platform screens microorganisms for the production of exopolysaccharides (EPS). DA-64 is used in a coupled enzyme assay to detect pyruvate, a common substituent of EPS.

Quantitative Data Summary

| Parameter | Value | Reference |

| Platform | Automated liquid handling system | [3][4] |

| Throughput | Up to 384 strains per run | [3] |

| Detection Method | Colorimetric (DA-64 for pyruvate) | [3] |

| Outcome | Identification of novel EPS-producing microorganisms | [3] |

Experimental Protocol

This protocol is for the pyruvate detection module of the automated platform.[3][4]

1. Sample Preparation:

-

Cultivate microbial strains in 96-well plates.

-

Remove cells and high molecular weight EPS from the supernatant.

-

Hydrolyze the EPS to release substituents like pyruvate.

2. Pyruvate Assay Reagent Mix Preparation:

-

Prepare a master mix containing:

-

Potassium phosphate buffer (pH 5.7)

-

Thiamine pyrophosphate

-

Magnesium chloride hexahydrate

-

Pyruvate oxidase

-

Horseradish peroxidase

-

DA-64

-

3. Assay Procedure:

-

Add the prepared sample to a new 96-well plate.

-

Add the pyruvate-assay reagent mix to each well.

-

Incubate at 37°C for 30 minutes with shaking.

-

Measure the absorbance at 727 nm and 540 nm using a microplate reader.

Caption: Workflow for pyruvate detection in EPS screening.

Application 3: High-Throughput Screening for D-Glycerate Dehydratase Activity

This assay is designed to screen for and optimize the activity of D-glycerate dehydratase, an enzyme that converts D-glycerate to pyruvate. The pyruvate produced is then quantified using a DA-64 based assay.[5]

Quantitative Data Summary

| Parameter | Value | Reference |

| Enzyme | D-glycerate dehydratase | [5] |

| Substrate | D-glycerate | [5] |

| Detection Method | Coupled enzymatic assay with DA-64 | [5] |

| Outcome | Identification of enzyme variants with increased activity | [5] |

Experimental Protocol

1. Enzyme Reaction:

-

Express and lyse cells containing D-glycerate dehydratase variants in a 96-well format.

-

Add D-glycerate to the cell lysates to initiate the enzymatic reaction.

-

Incubate to allow for the conversion of D-glycerate to pyruvate.

2. Pyruvate Detection Master Mix Preparation:

-

Prepare a master mix containing:

-

Potassium phosphate buffer (pH 5.6)

-

MgCl₂

-

DA-64

-

Thiamin pyrophosphate (TTP)

-

Pyruvate oxidase (POX)

-

Horseradish peroxidase (HRP)

-

3. Assay Procedure:

-

Mix the sample from the enzyme reaction with the pyruvate detection master mix.

-

Incubate for 40 minutes at 37°C with shaking.

-

Measure the absorbance at 727 nm.

Caption: Workflow for D-glycerate dehydratase activity screen.

References

- 1. youtube.com [youtube.com]

- 2. Automated Modular High Throughput Exopolysaccharide Screening Platform Coupled with Highly Sensitive Carbohydrate Fingerprint Analysis [jove.com]

- 3. horseradish peroxidase-catalyzed oxidation: Topics by Science.gov [science.gov]

- 4. Mechanism-based inactivation of horseradish peroxidase by sodium azide. Formation of meso-azidoprotoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Horseradish peroxidase - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for a Novel pH Indicator in Biological Systems: A General Framework

Disclaimer: Extensive searches for "Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate" and its known synonyms (DA-64, N-(Carboxymethylaminocarbonyl)-4,4'-bis(dimethylamino)diphenylamine Sodium Salt) have yielded no scientific literature or documentation pertaining to its use as a pH indicator in biological systems. The information presented herein is therefore a generalized guide for the characterization and application of a novel fluorescent pH indicator and is not specific to the aforementioned compound. The provided protocols are based on established methodologies for other common pH indicators and would require substantial validation for any new chemical entity.

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to Intracellular pH (pHi) Sensing